molecular formula C18H13N3O B10870064 1-methyl-2,3-dihydro-1H-pyrido[3,2,1-kl]phenoxazine-9,10-dicarbonitrile

1-methyl-2,3-dihydro-1H-pyrido[3,2,1-kl]phenoxazine-9,10-dicarbonitrile

Cat. No.: B10870064
M. Wt: 287.3 g/mol
InChI Key: JCYACCBTORWINZ-UHFFFAOYSA-N
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Description

1-methyl-2,3-dihydro-1H-pyrido[3,2,1-kl]phenoxazine-9,10-dicarbonitrile is a complex heterocyclic compound It features a fused ring system combining pyridine, phenoxazine, and nitrile functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2,3-dihydro-1H-pyrido[3,2,1-kl]phenoxazine-9,10-dicarbonitrile typically involves multi-step organic reactions One common route starts with the formation of the pyrido[3,2,1-kl]phenoxazine core through a cyclization reaction

    Cyclization Reaction: The initial step involves the cyclization of a suitable precursor, such as a substituted aniline, with a dihydropyridine derivative under acidic conditions.

    Nitrile Introduction: The nitrile groups are introduced using reagents like cyanogen bromide (BrCN) or sodium cyanide (NaCN) in the presence of a base such as potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield. Solvent selection and purification methods are also crucial to ensure the compound’s purity and stability.

Chemical Reactions Analysis

Types of Reactions

1-methyl-2,3-dihydro-1H-pyrido[3,2,1-kl]phenoxazine-9,10-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can convert the nitrile groups to amines.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic medium.

    Reduction: H2 with Pd/C catalyst.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid like aluminum chloride (AlCl3).

Major Products

    Oxidation: Oxidized phenoxazine derivatives.

    Reduction: Amino-substituted derivatives.

    Substitution: Halogenated phenoxazine compounds.

Scientific Research Applications

1-methyl-2,3-dihydro-1H-pyrido[3,2,1-kl]phenoxazine-9,10-dicarbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of 1-methyl-2,3-dihydro-1H-pyrido[3,2,1-kl]phenoxazine-9,10-dicarbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Phenoxazine Derivatives: Compounds like phenoxazine and its derivatives share a similar core structure but lack the nitrile functionalities.

    Pyridine Derivatives: Compounds such as pyridine and its substituted derivatives have a simpler structure but can exhibit similar reactivity.

Uniqueness

1-methyl-2,3-dihydro-1H-pyrido[3,2,1-kl]phenoxazine-9,10-dicarbonitrile is unique due to its fused ring system and the presence of nitrile groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H13N3O

Molecular Weight

287.3 g/mol

IUPAC Name

16-methyl-8-oxa-1-azatetracyclo[7.7.1.02,7.013,17]heptadeca-2(7),3,5,9,11,13(17)-hexaene-4,5-dicarbonitrile

InChI

InChI=1S/C18H13N3O/c1-11-5-6-12-3-2-4-16-18(12)21(11)15-7-13(9-19)14(10-20)8-17(15)22-16/h2-4,7-8,11H,5-6H2,1H3

InChI Key

JCYACCBTORWINZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C3N1C4=C(C=C(C(=C4)C#N)C#N)OC3=CC=C2

Origin of Product

United States

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